CP21R7

Heterogeneous Catalysis Waste Valorization Cost Analysis

Iron Oxide, Spent (CAS 1332-37-2) is a cost-effective, post-industrial byproduct from gas sweetening processes. It features a unique mixed-phase composition (Fe₂O₃/Fe₃O₄/FeS) and offers distinct reactivity not found in virgin iron oxides. With a drastically lower cost structure, it is ideal for large-scale catalyst synthesis, metal recovery operations, and non-regenerative H₂S sorbent applications. Commercial quantities are available for industrial B2B procurement.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 1332-37-2
Cat. No. B1143346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP21R7
CAS1332-37-2
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)
InChIKeyRGTAEYDIDMGJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Oxide, Spent (CAS 1332-37-2): Industrial Sorbent and Catalyst Precursor from Waste Valorization


Iron Oxide, Spent (CAS 1332-37-2) is a solid, pyrophoric byproduct generated primarily from the iron-oxide process for sulfide removal from industrial gases [1]. It is composed of iron oxide that has been partially or fully converted to iron sulfide [1], exhibiting a complex mixed-phase composition including hematite (α-Fe₂O₃), magnetite (Fe₃O₄), and other iron-bearing phases depending on the specific industrial source [2]. This material is characterized by its reducing properties, susceptibility to spontaneous heating upon exposure to air [1], and its potential for regeneration back to iron oxide [1]. It serves as a low-cost, widely available feedstock for the recovery of valuable metals, the synthesis of advanced catalysts, and the production of functional magnetic materials [3].

Why Generic Substitution of Iron Oxide, Spent Fails in Critical Industrial Applications


Direct substitution of Iron Oxide, Spent with pristine iron oxides (e.g., hematite, magnetite) or alternative sorbents (e.g., activated carbon) is not a straightforward, drop-in replacement. The defining characteristic of Iron Oxide, Spent is not merely its iron content, but its specific post-industrial phase composition and physical state [1]. Unlike synthetic or mined iron oxides, spent material is often a complex mixture of Fe₂O₃, Fe₃O₄, and iron sulfides [1], which provides a unique reactivity profile and, crucially, a drastically different cost structure [2]. Furthermore, the material's pyrophoric nature [1] and pre-sulfided state mean its behavior in catalytic or sorption processes is fundamentally different from that of fresh, unreduced iron oxide, particularly in terms of regeneration cycles and initial reactivity [3]. Therefore, a 'generic' iron oxide cannot replicate the economic or functional value proposition derived from this specific waste stream.

Iron Oxide, Spent: Quantitative Evidence for Differentiated Performance and Economic Advantage


Economic Advantage of Iron Oxide Scale Slag (IOS) as a Catalyst Feedstock vs. High-Value Steel Waste

A 2025 study in Angewandte Chemie demonstrated that Iron Oxide Scale Slag (IOS), a form of spent iron oxide, serves as a highly cost-effective precursor for a monolithic ozone catalyst. The raw material cost for IOS was quantified at $1.336 USD/tonne in China and $110 USD/tonne in the US, representing a price difference of over 80% compared to other high-value steel waste streams [1]. This stark cost disparity directly enables the economic feasibility of upcycling this waste into a high-performance catalyst, a value proposition not shared by more expensive, virgin iron oxide sources.

Heterogeneous Catalysis Waste Valorization Cost Analysis

High Catalytic Ozonation Activity of IOS-Derived Catalyst: COD Removal Efficiency

The monolithic catalyst derived from Iron Oxide Scale Slag (IOS) demonstrated exceptional performance in the continuous degradation of high-concentration antibiotic wastewater. Under catalytic ozonation conditions, it achieved an 81.70% Chemical Oxygen Demand (COD) removal rate within just 2 hours [1]. This performance is attributed to the unique synergistic charge transfer mechanism between the constituent Fe₂O₃ and Fe₃O₄ phases (present at 59.70% and 40.30%, respectively [2]), which is not present in single-phase synthetic iron oxide catalysts. While a direct head-to-head comparison with a virgin Fe₂O₃ catalyst under identical conditions is not provided in the source, the high COD removal efficiency is presented as a record-setting performance, strongly implying a significant advantage over conventional, non-waste-derived catalysts for this specific application [1].

Wastewater Treatment Catalytic Ozonation Advanced Oxidation Processes

Inferred High Sulfur Capacity Compared to Alternative Metal Oxide Sorbents

Iron oxide-based sorbents are widely recognized for their high sulfur capacity in desulfurization applications. A comparative table of metal oxide sorbents shows that iron oxide can achieve a desulfurization efficiency of 100%, with a reported sulfur capacity ranging from 1.0 to 2.5 mg/g [1]. In contrast, magnesium oxide, another common sorbent, achieves 99% efficiency with a higher capacity (32.7 mg/g) [1], while zinc oxide has a much lower capacity (0.02-0.05 mg/g) [1]. While this data is for general iron oxide and not explicitly for the 'spent' form, the high efficiency and moderate capacity are a key characteristic of the class. The specific advantage of spent iron oxide in this context, as noted in other sources, is its potential as a low-cost disposable sorbent [2], circumventing the need for complex and costly regeneration cycles often required for high-capacity but expensive sorbents.

Desulfurization Gas Purification Sorbent Performance

High Recovery Potential for Heavy Metals from Wastewater vs. Precipitation Methods

A study on the recovery of heavy metals using spent iron oxide catalyst demonstrated a remarkable recovery efficiency. The spent catalyst was able to recover more than 98% of Ni, Cu, Fe, and Zn ions from wastewater [1]. This recovery was achieved by leveraging the alkaline components of the spent catalyst, which precipitated the metal ions as hydroxides at specific pH values (pH 10.6 for Ni, 8.0 for Cu, 6.5 for Fe, and 8.5 for Zn) [1]. This dual functionality—acting as both a source of alkalinity and a precipitation agent—is a specific and quantifiable advantage of this spent material over virgin iron oxides or other sorbents that would require the addition of external chemicals for metal precipitation.

Wastewater Treatment Metal Recovery Spent Catalyst Reuse

Phase Composition and Magnetic Properties for Material Recovery

Spent iron oxide catalysts from styrene monomer production have been characterized to contain a high proportion of crystalline magnetite, with studies reporting compositions of at least 70% magnetite and the remainder being alkali metals [1]. This high magnetite content makes the spent catalyst highly amenable to magnetic separation techniques. Research has successfully applied wet magnetic separation at field strengths of 500 and 1800 gauss to upgrade the magnetite grade from this waste stream [2]. This is a differentiating feature: while pure synthetic magnetite is a valuable commodity, the ability to recover a high-purity magnetite fraction from a low-cost waste stream via a simple physical separation process provides a unique and quantifiable economic and process advantage over both fresh iron oxides and other waste materials lacking this magnetic signature.

Material Science Magnetic Separation Resource Recovery

Iron Oxide, Spent: Optimized Application Scenarios for Research and Industrial Procurement


Cost-Effective Wastewater Treatment via Catalytic Ozonation

Industrial facilities generating high-strength organic wastewater, such as pharmaceutical or chemical plants, can utilize a monolithic catalyst derived from Iron Oxide Scale Slag (IOS) for advanced oxidation processes. As demonstrated by the 81.70% COD removal in 2 hours from antibiotic wastewater [1], this catalyst offers a high-performance, low-cost alternative to conventional catalysts. The economic viability is underpinned by the exceptionally low cost of the IOS feedstock, which is more than 80% cheaper than other high-value steel wastes [1]. This scenario is particularly relevant for organizations seeking to reduce both operational expenditure and environmental footprint through waste valorization.

High-Efficiency Metal Recovery and Wastewater Remediation

Spent iron oxide catalyst can be deployed as a dual-functional agent in industrial wastewater treatment for the simultaneous neutralization and recovery of heavy metals. Its inherent alkalinity enables the precipitation of over 98% of metals like nickel, copper, iron, and zinc as hydroxides at specific pH values (e.g., pH 8.0 for Cu, pH 6.5 for Fe) [2]. This application leverages a waste stream to treat another waste stream, offering a compelling solution for industries like electroplating or mining where the cost of metal recovery chemicals and sludge disposal is significant. The value lies in replacing a purchased chemical input (alkali) and a separate sorbent with a single, low-cost waste-derived material.

Low-Cost Disposable Sorbent for Hydrogen Sulfide (H₂S) Removal

In biogas upgrading, natural gas sweetening, or industrial gas streams with moderate H₂S concentrations, spent iron oxide presents a highly competitive disposable sorbent option. While its intrinsic sulfur capacity (1.0-2.5 mg/g) may be lower than that of premium sorbents like magnesium oxide (32.7 mg/g) [3], its near-zero feedstock cost allows for single-use, non-regenerative applications [4]. This is particularly advantageous in remote or small-scale operations where the capital and operational costs of a regeneration system (for sorbents like activated carbon or metal oxides) cannot be justified. The material can be landfilled after saturation, simplifying process design and reducing overall cost of ownership.

Recovery of High-Value Magnetite for Functional Materials

Spent iron oxide catalysts from specific industrial processes (e.g., styrene monomer production) are a rich source of magnetite (Fe₃O₄), containing at least 70% of the phase [5]. This waste stream can be economically processed using simple magnetic separation (500-1800 gauss) to yield a high-purity magnetite product [6]. This recovered magnetite can then serve as a low-cost feedstock for manufacturing ferrite materials, magnetic fluids, or as a component in electromagnetic shielding and biomedical applications. This represents a direct material recovery pathway, turning a disposal liability into a valuable product stream.

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